

Technical Guide: GSK2126458 (Omipalisib) for Pulmonary Fibrosis Research

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Compound of Interest		
Compound Name:	GSK2945	
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Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive and irreversible scarring of the lung tissue, leading to a significant decline in lung function and a median survival of only 3 to 5 years from diagnosis. The pathogenesis of IPF involves the aberrant activation of fibroblasts and their differentiation into myofibroblasts, which excessively deposit extracellular matrix (ECM) proteins, leading to the stiffening and distortion of the lung architecture. Current therapeutic options, such as pirfenidone and nintedanib, slow down disease progression but do not offer a cure, highlighting the urgent need for novel therapeutic strategies.

One of the key signaling pathways implicated in the fibrotic process is the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation has been linked to the persistent activation of fibroblasts in IPF. GSK2126458, also known as omipalisib, is a potent, orally bioavailable small molecule inhibitor of both PI3K and mTOR. Initially developed as an anti-cancer agent, its mechanism of action makes it a compelling candidate for anti-fibrotic therapy. This technical guide provides an in-depth overview of GSK2126458 for pulmonary fibrosis research, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways.



Mechanism of Action

GSK2126458 is a dual inhibitor of all Class I PI3K isoforms (α , β , δ , and γ) and the mTOR complexes 1 and 2 (mTORC1 and mTORC2).[1] In the context of pulmonary fibrosis, the profibrotic cytokine Transforming Growth Factor-beta (TGF- β) is a master regulator, driving fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen production.[2] [3] The PI3K/Akt/mTOR pathway is a crucial downstream mediator of TGF- β signaling.[2][4]

Upon TGF-β stimulation, the PI3K/Akt pathway is activated, leading to the phosphorylation and activation of Akt.[2] Activated Akt, in turn, can activate mTORC1, a key regulator of protein synthesis, including the synthesis of collagen and other ECM components.[5] GSK2126458 exerts its anti-fibrotic effects by inhibiting PI3K and mTOR, thereby blocking the phosphorylation of Akt and downstream mTOR substrates. This leads to a reduction in fibroblast proliferation and collagen synthesis.[2][6] Interestingly, some research suggests that TGF-β can also activate mTOR in a PI3K/Akt-independent manner, which is also targeted by GSK2126458 due to its direct mTOR inhibition.[5]

Quantitative Data

The following tables summarize the key quantitative data for GSK2126458 from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of GSK2126458[1]

Target	K _i (nM)
p110α	0.019
p110β	0.13
p110δ	0.024
p110y	0.06
mTORC1	0.18
mTORC2	0.30

Table 2: In Vitro Functional Activity of GSK2126458 in Lung Fibroblasts



Assay	Cell Type	IC50 (nM)	Reference
FCS-induced Proliferation (MTS assay)	Control Human Lung Fibroblasts	18.70	[6]
FCS-induced Proliferation (MTS assay)	IPF Human Lung Fibroblasts	23.64	[6]
Akt Phosphorylation (S473) Inhibition	IPF Bronchoalveolar Lavage Fluid Cells	0.58	[7]
TGFβ1-induced Collagen Deposition	Human Lung Fibroblasts	132.5	[6]

Table 3: Clinical Trial Data for GSK2126458 (NCT01725139) in IPF Patients[8][9][10]

Parameter	Details
Study Design	Randomized, placebo-controlled, double-blind, repeat dose escalation
Doses Administered	0.25 mg, 1 mg, and 2 mg twice daily for 8 days
Key Safety Findings	Most common adverse event was diarrhea. Dose-related increases in insulin and glucose were observed.
Pharmacokinetics	Orally administered GSK2126458 showed that blood exposure predicts lung exposure.
Pharmacodynamics	Exposure-dependent inhibition of pAKT in blood and bronchoalveolar lavage (BAL) cells confirmed target engagement.

Experimental Protocols Bleomycin-Induced Pulmonary Fibrosis in Mice

Foundational & Exploratory





This is a widely used preclinical model to evaluate the efficacy of anti-fibrotic compounds.[11] [12][13]

Materials:

- C57BL/6 mice (male, 8-10 weeks old)
- Bleomycin sulfate
- · Sterile saline
- Anesthesia (e.g., isoflurane or ketamine/xylazine)
- Intratracheal instillation device

- Anesthetize the mice.
- · Surgically expose the trachea.
- Administer a single intratracheal dose of bleomycin (typically 1.5 3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
- Suture the incision and allow the animals to recover.
- Administer GSK2126458 or vehicle control daily via the desired route (e.g., oral gavage) starting at a specified time point post-bleomycin instillation (e.g., day 7 for therapeutic dosing).
- At the end of the study period (typically 14 or 21 days), euthanize the mice and harvest the lungs.
- Assess fibrosis by:
 - Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.



 Hydroxyproline Assay: Homogenize the other lung lobe and measure the hydroxyproline content, a quantitative marker of collagen.[14]

In Vitro Fibroblast Proliferation Assay

This assay assesses the effect of GSK2126458 on the proliferation of primary human lung fibroblasts.[6]

Materials:

- Primary human lung fibroblasts (from normal or IPF donors)
- Fibroblast growth medium (e.g., DMEM with 10% FBS)
- GSK2126458
- Fetal Calf Serum (FCS)
- MTS assay kit
- · 96-well plates

- Seed fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours.
- Pre-incubate the cells with various concentrations of GSK2126458 or vehicle (DMSO) for 1 hour.
- Stimulate the cells with 10% FCS to induce proliferation.
- Incubate for 72 hours.
- Add MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a plate reader.



• Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Akt (p-Akt)

This method is used to determine the inhibition of PI3K pathway signaling by measuring the levels of phosphorylated Akt.[15][16][17][18]

Materials:

- Primary human lung fibroblasts
- GSK2126458
- FCS or TGF-β
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
- · HRP-conjugated secondary antibody
- · Chemiluminescence substrate
- SDS-PAGE equipment and reagents
- · Western blot transfer system

- Culture fibroblasts to near confluence.
- Starve cells in serum-free medium for 24 hours.
- Pre-treat with GSK2126458 for 1 hour.
- Stimulate with FCS or TGF- β for the desired time (e.g., 30 minutes for FCS).
- Lyse the cells and quantify the protein concentration.



- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary anti-p-Akt antibody overnight at 4°C.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Strip the membrane and re-probe for total Akt as a loading control.

Immunohistochemistry for p-Akt in Lung Tissue

This technique is used to visualize the activation of the PI3K pathway in lung tissue sections. [19][20][21][22][23]

Materials:

- Paraffin-embedded lung tissue sections
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Primary antibody: anti-p-Akt (Ser473)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain

- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval by heating the slides in citrate buffer.
- Block endogenous peroxidase activity.

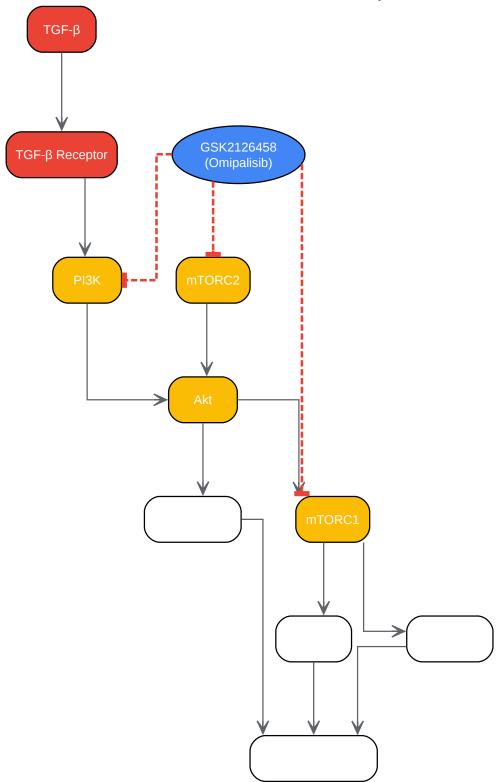


- Block non-specific binding with normal serum.
- Incubate with the primary anti-p-Akt antibody.
- Incubate with the biotinylated secondary antibody.
- · Incubate with streptavidin-HRP.
- Develop the color with DAB substrate.
- · Counterstain with hematoxylin.
- Dehydrate and mount the slides.
- Examine under a microscope to assess the localization and intensity of p-Akt staining.

Signaling Pathways and Experimental Workflows



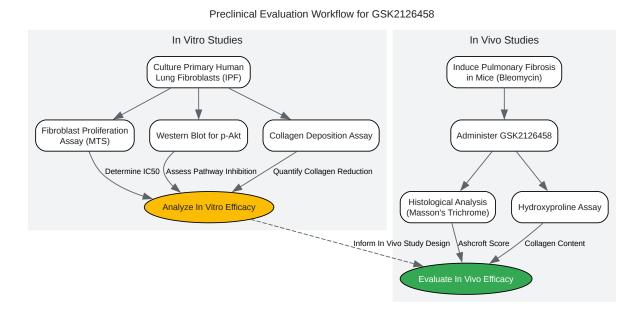
GSK2126458 Mechanism of Action in Pulmonary Fibrosis



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Caption: TGF- β signaling pathway in pulmonary fibrosis and points of inhibition by GSK2126458.



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Caption: A typical experimental workflow for the preclinical evaluation of GSK2126458 in pulmonary fibrosis research.

Conclusion

GSK2126458 (omipalisib) represents a promising therapeutic candidate for idiopathic pulmonary fibrosis due to its potent dual inhibition of the PI3K and mTOR signaling pathways. Preclinical studies have demonstrated its ability to attenuate key pro-fibrotic processes, including fibroblast proliferation and collagen synthesis. Early-phase clinical trials have provided valuable data on its safety, pharmacokinetics, and target engagement in IPF patients. This technical guide provides a comprehensive resource for researchers in the field, offering



key data and detailed methodologies to facilitate further investigation into the therapeutic potential of GSK2126458 and the broader role of the PI3K/Akt/mTOR pathway in pulmonary fibrosis. Further research is warranted to fully elucidate its efficacy and long-term safety profile in this patient population.

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